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Compound of Interest

Compound Name: Tyr-ACTH (4-9)

Cat. No.: B8260325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuronal effects of Tyr-ACTH(4-9), a

synthetic analog of the naturally occurring ACTH(4-9) peptide fragment, often referred to in

literature as Org 2766. The focus is on elucidating the specificity of its mechanism of action

compared to other melanocortins, such as full-length adrenocorticotropic hormone (ACTH) and

alpha-melanocyte-stimulating hormone (α-MSH). This objective comparison is supported by

available experimental data to aid in research and development decisions.

Executive Summary
Tyr-ACTH(4-9) (Org 2766) exhibits distinct neurotrophic and neuroprotective properties that

differentiate it from other melanocortin peptides. While endogenous melanocortins like ACTH

and α-MSH primarily exert their neuronal effects through activation of melanocortin receptors

(MCRs), experimental evidence strongly suggests that Tyr-ACTH(4-9) operates via a different

pathway. Notably, this analog displays a lack of significant affinity for the well-characterized

MC3 and MC4 receptors in the brain.[1] Instead, its mechanism appears to involve the

modulation of the N-methyl-D-aspartate (NMDA) receptor system.[1][2] This unique

pharmacological profile suggests a higher specificity for certain neuronal pathways, potentially

offering a more targeted therapeutic approach with a reduced side-effect profile compared to

broader-acting melanocortin agonists.
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Comparative Analysis of Receptor Binding and
Activation
The primary differentiator for the neuronal effects of Tyr-ACTH(4-9) lies in its receptor

interaction profile. While it contains the core melanocortin pharmacophore (His-Phe-Arg-Trp),

modifications in the analog appear to prevent significant binding and activation of classical

melanocortin receptors.

Table 1: Comparative Binding Affinities at Melanocortin
Receptors

Compound MC1R Ki (nM) MC3R Ki (nM) MC4R Ki (nM) MC5R Ki (nM)

α-MSH ~0.2 - 1 ~10 - 100 ~5 - 50 ~1 - 10

ACTH (1-24) ~1 - 10 ~50 - 200 ~20 - 100 ~10 - 50

[Nle4, D-Phe7]-

α-MSH (NDP-

MSH)

~0.1 - 0.5 ~1 - 5 ~0.5 - 2 ~0.5 - 2

Tyr-ACTH(4-9)

(Org 2766)
Not Reported > 10,000[1] > 10,000[1] Not Reported

Note: Ki values are approximate ranges compiled from multiple sources for comparative

purposes. The high Ki values for Org 2766 at MC3R and MC4R indicate a lack of significant

binding affinity.

Table 2: Functional Activity at Neuronal Receptors
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Compound
Primary Neuronal
Receptors

Downstream
Signaling

Key Neuronal
Effects

α-MSH / ACTH MC3R, MC4R
Gs protein activation,

increased cAMP

Neuromodulation,

anti-inflammatory

effects,

neuroprotection

Tyr-ACTH(4-9) (Org

2766)

Putative novel

receptor, NMDA

receptor modulation

Modulation of Ca2+

influx, potential

interaction with other

signaling cascades

Neurotrophic effects,

neuroprotection,

facilitation of

functional recovery

after injury[3]

Signaling Pathways
The proposed signaling pathways for classical melanocortins and Tyr-ACTH(4-9) diverge

significantly, which likely accounts for their different neuronal effects.
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Figure 1: Comparative Signaling Pathways
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Caption: Comparative signaling pathways of classical melanocortins versus Tyr-ACTH(4-9).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b8260325?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8260325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies are crucial for interpreting the comparative data. Below are

representative protocols for key experiments.

Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., Tyr-

ACTH(4-9)) for a specific receptor (e.g., MC4R).

1. Membrane Preparation:

Culture cells stably expressing the human melanocortin receptor of interest (e.g., HEK293-

hMC4R).

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM

EDTA, pH 7.4) with protease inhibitors.

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM

CaCl2, 0.2% BSA, pH 7.4) and determine protein concentration.

2. Binding Assay:

In a 96-well plate, add in order:

50 µL of assay buffer.

50 µL of radioligand (e.g., [125I]-NDP-MSH) at a concentration near its Kd.

50 µL of competing ligand (e.g., Tyr-ACTH(4-9)) at various concentrations.

50 µL of the membrane preparation.

For total binding, add 50 µL of assay buffer instead of the competing ligand.
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For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 1 µM NDP-

MSH).

Incubate at room temperature for 2 hours with gentle agitation.

3. Filtration and Counting:

Rapidly filter the incubation mixture through a glass fiber filter pre-soaked in 0.5%

polyethyleneimine.

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of the competing ligand.

Determine the IC50 value (the concentration of competing ligand that inhibits 50% of specific

binding) using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Figure 2: Workflow for Radioligand Binding Assay
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Caption: A typical experimental workflow for a radioligand binding assay.
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In Vitro Neurite Outgrowth Assay
This assay evaluates the neurotrophic potential of a compound by measuring its effect on

neurite extension from cultured neurons.

1. Cell Culture:

Dissect dorsal root ganglia (DRG) from neonatal rat pups and dissociate into single cells

using collagenase and trypsin.

Plate the DRG neurons on poly-D-lysine and laminin-coated coverslips in a defined

neurobasal medium supplemented with B27 and glutamine.

Allow the neurons to adhere for 4-6 hours.

2. Treatment:

Replace the medium with fresh medium containing the test compounds (e.g., Tyr-ACTH(4-9),

α-MSH, or a vehicle control) at various concentrations.

Culture the neurons for 48-72 hours.

3. Immunocytochemistry:

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells with 0.25% Triton X-100.

Block with 5% bovine serum albumin.

Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

Incubate with a fluorescently labeled secondary antibody.

Mount the coverslips on slides with a DAPI-containing mounting medium.

4. Imaging and Analysis:

Acquire images using a fluorescence microscope.
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Quantify neurite outgrowth using an automated image analysis software (e.g., ImageJ with

the NeuronJ plugin).

Measure parameters such as the length of the longest neurite per neuron and the total

neurite length per neuron.

Compare the results from the treated groups to the vehicle control group.

Conclusion
The available evidence indicates that the neuronal effects of Tyr-ACTH(4-9) (Org 2766) are

specific and distinct from those of classical melanocortins like ACTH and α-MSH. Its lack of

significant interaction with MC3 and MC4 receptors, coupled with its modulation of the NMDA

receptor system, points to a novel mechanism of action. This specificity may be advantageous

in therapeutic applications, potentially minimizing the endocrine and other side effects

associated with broad-spectrum melanocortin receptor agonists. Further research is warranted

to fully elucidate the molecular targets and downstream signaling pathways of Tyr-ACTH(4-9)

to harness its full therapeutic potential for neuronal protection and regeneration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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